N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-{3-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-PHENYL-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that features a pyrazole and isoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-PHENYL-3-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the condensation of 3,5-dimethylpyrazole with a suitable benzyl halide to form the pyrazole derivative. This intermediate is then reacted with an isoxazole carboxylic acid derivative under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-PHENYL-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or isoxazole rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-{3-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-PHENYL-3-ISOXAZOLECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-{3-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-PHENYL-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A precursor in the synthesis of the target compound.
Isoxazole derivatives: Compounds with similar structural features and reactivity.
Other pyrazole derivatives: Compounds with similar pharmacological properties.
Uniqueness
N-{3-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-PHENYL-3-ISOXAZOLECARBOXAMIDE is unique due to its combined pyrazole and isoxazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C22H20N4O2 |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-[3-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]-5-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H20N4O2/c1-15-11-16(2)26(24-15)14-17-7-6-10-19(12-17)23-22(27)20-13-21(28-25-20)18-8-4-3-5-9-18/h3-13H,14H2,1-2H3,(H,23,27) |
InChI Key |
YMJPQTRGOBYAOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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